molecular formula C10H16Cl2N2O2 B1524154 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1306604-95-4

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1524154
CAS No.: 1306604-95-4
M. Wt: 267.15 g/mol
InChI Key: UEVMPQYIGOSDKD-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C 10 H 16 Cl 2 N 2 O 2 . This salt consists of an organic base featuring two key heterocyclic motifs: a furan ring and a piperazine ring, linked by a ketone functional group. The compound is supplied as a dihydrochloride salt, which typically enhances its stability and solubility for research applications. The piperazine scaffold is recognized as a privileged structure in medicinal chemistry and is associated with a broad spectrum of biological activities . Piperazine derivatives have been reported to show significant pharmacological properties, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic activities, making them a highly versatile template for drug discovery efforts . The incorporation of the furan ring, a common heterocycle in bioactive molecules and flavor compounds, further modifies the properties of the core structure and can contribute to its binding affinity and metabolic profile . As such, this compound serves as a valuable synthetic intermediate or building block for researchers working in areas such as medicinal chemistry, pharmacology, and organic synthesis. It can be utilized in the design and development of new chemical entities, structure-activity relationship (SAR) studies, and the exploration of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVMPQYIGOSDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Furan-2-yl Ethanone Intermediate

The initial step involves synthesizing the ethanone intermediate substituted with the furan ring at the 1-position. This is often achieved by acylation reactions starting from 2-furaldehyde or its derivatives.

  • Method A: Acylation of 2-furaldehyde with chloroacetyl chloride under controlled conditions yields 1-(furan-2-yl)-2-chloroethan-1-one as an intermediate. This intermediate is key for subsequent nucleophilic substitution by piperazine.

  • Method B: Alternatively, condensation of 2-furaldehyde with acetyl chloride or related reagents in the presence of Lewis acids can generate the ethanone moiety with the furan ring intact.

Yields for these steps typically range from 40–80%, depending on solvents and reaction conditions (e.g., temperature, time, catalyst).

Formation of the Dihydrochloride Salt

To improve the compound's stability and solubility:

  • The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
  • The resulting dihydrochloride salt precipitates out, which is then filtered and dried.
  • This salt form is preferred for pharmaceutical formulations due to its enhanced physicochemical properties.

Characterization and Purity Assessment

  • Melting Point: The dihydrochloride salt typically exhibits a sharp melting point, confirming purity.
  • NMR Spectroscopy: Proton and carbon NMR provide detailed structural confirmation, showing characteristic signals for the furan ring, ethanone linker, and piperazine protons.
  • Infrared Spectroscopy (IR): The carbonyl stretch (~1650 cm⁻¹) and NH bending vibrations confirm the presence of the ethanone and piperazine functionalities.
  • Mass Spectrometry: Confirms molecular weight consistent with the dihydrochloride salt.

Comparative Data Table of Preparation Steps

Step Method/Condition Yield (%) Notes
Furan-2-yl ethanone synthesis Acylation of 2-furaldehyde with chloroacetyl chloride in DCM, 0–5°C 45–80 Sensitive to moisture, requires dry conditions
Piperazine substitution Reaction in DMF or ethanol, reflux 4–6 h 70–85 Excess piperazine used to drive reaction
Dihydrochloride salt formation Treatment with HCl in ethanol, room temp >90 Precipitation yields pure salt

Research Findings and Optimization Notes

  • The choice of solvent critically affects yield and purity; polar aprotic solvents favor substitution reactions.
  • Temperature control during acylation prevents side reactions such as polymerization of furan.
  • Using an excess of piperazine ensures complete substitution and minimizes unreacted intermediates.
  • Salt formation with HCl is a straightforward purification step that enhances compound stability for storage and use.
  • Analytical techniques such as TLC, NMR, and IR are essential for monitoring each step and confirming product identity.

Chemical Reactions Analysis

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include oxidized furan derivatives, reduced ethanone derivatives, and substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is C9H12Cl2N2OC_9H_{12}Cl_2N_2O, with a molecular weight of approximately 221.11 g/mol. The compound is characterized by the presence of both furan and piperazine, which are known for their biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds, including those containing furan, exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like colchicine, suggesting that this compound could be further explored as a potential anticancer drug .

Antimicrobial Properties

The furan ring is known to enhance the antimicrobial activity of compounds. Research has demonstrated that derivatives containing furan exhibit inhibitory effects against various bacterial strains and fungi. The incorporation of the piperazine moiety may further enhance these properties by improving solubility and bioavailability .

CNS Activity

Piperazine derivatives are often explored for their psychotropic effects. Compounds like this compound could potentially act as anxiolytics or antidepressants. The structural similarity to existing psychoactive compounds suggests a possible role in modulating neurotransmitter systems .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with piperazine under controlled conditions. Researchers have focused on modifying the piperazine ring or the furan substituents to enhance activity or selectivity against specific targets .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that furan-piperazine derivatives inhibited cancer cell proliferation by disrupting microtubule dynamics .
Antimicrobial Effects Research showed that furan-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
CNS Activity Investigations into piperazine derivatives revealed potential anxiolytic effects in animal models, indicating possible therapeutic applications in anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific application, but can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride with structurally related piperazine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Data (Molecular Weight, Solubility) Biological Activity (Reported) Synthesis Method References
This compound (Target Compound) Furan-2-yl ketone, dihydrochloride salt Molecular formula: C₁₀H₁₆Cl₂N₂O₂ (data unavailable) Not reported; inferred from analogs Likely via acylation of piperazine derivative
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroacetyl group, phenylpiperazine MW: 251.73 g/mol; Crystallized from DCM Antifungal, antibacterial, anticancer leads Acylation of 1-phenylpiperazine
1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one hydrochloride Methoxyphenyl group, hydrochloride salt MW: 306.23 g/mol; CAS: 1221723-52-9 Not reported Similar acylation steps
1-(Pyridin-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride Pyridin-2-yl substituent, dihydrochloride salt CAS: 1240527-21-2 Not reported Unspecified
1-[4-(4-Aminomethylphenyl)piperazin-1-yl]ethan-1-one dihydrochloride Aminomethylphenyl group, dihydrochloride salt MW: 306.23 g/mol; CAS: 1803602-14-3 Potential CNS or anticancer applications Unspecified

Key Structural and Functional Differences

Aromatic Substituents: The furan-2-yl group in the target compound introduces an oxygen heteroatom, which may enhance polarity and hydrogen-bonding capacity compared to phenyl () or pyridinyl () analogs. This could influence metabolic stability or receptor selectivity .

Salt Forms :

  • Dihydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for oral bioavailability. Hydrochloride salts () serve a similar purpose but differ in stoichiometry .

Piperazine derivatives with triazole or imidazole moieties () are often explored for antifungal and antiviral applications .

Synthetic Routes :

  • Most compounds are synthesized via acylation of piperazine derivatives using chloroacetyl chloride or similar reagents (e.g., ). The target compound likely follows analogous methods .

Pharmacological Implications

  • Furan vs.
  • Electron-Withdrawing Groups : Chlorine or bromine substituents () may enhance binding affinity to hydrophobic enzyme pockets .
  • Salt Form Impact : Dihydrochloride salts (target compound) likely offer superior pharmacokinetic profiles compared to neutral analogs .

Biological Activity

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring and a piperazine moiety, which are known for their biological significance. The structural formula can be represented as follows:

C9H12Cl2N2O\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The compound's efficacy against bacterial and fungal strains has also been evaluated.

Antitumor Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit promising antitumor properties. For instance, a study reported that certain piperazine derivatives showed IC50 values comparable to established chemotherapeutics like Olaparib, indicating potential for further development in cancer therapy .

Table 1: Antitumor Efficacy of Piperazine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
5eBreast Cancer57.3
7cLung Cancer45.0
21dMRSA0.007–0.03

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, has been documented.

Table 2: Antimicrobial Efficacy Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.2 µg/mL
Escherichia coli62.5 µg/mL
Candida albicans220.76 µg/mL

The biological activity of this compound is thought to involve the inhibition of key cellular pathways, including:

  • PARP Inhibition : Compounds similar to this compound have shown the ability to inhibit PARP1 activity, which is crucial in DNA repair mechanisms .

Case Studies

Case Study 1 : A study evaluated the effects of various piperazine derivatives on human breast cancer cells, revealing that compound 5e significantly inhibited cell proliferation with an IC50 value comparable to Olaparib .

Case Study 2 : Another investigation focused on the antimicrobial properties against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that certain derivatives effectively reduced biofilm formation by up to 89.9% at low concentrations .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting a furan-2-yl acetyl chloride derivative with a piperazine precursor under anhydrous conditions. A common approach (adapted from structurally similar compounds) uses chloroacetyl chloride or substituted acetyl chlorides with piperazine derivatives in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) at 0–25°C . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol:DCM gradients). Purity validation requires HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) .

Q. Example Reaction Parameters :

StepReagents/ConditionsYieldReference
AcylationChloroacetyl chloride, TEA, DCM, 0°C → RT70–85%
Salt FormationHCl gas in diethyl ether90–95%

Q. Which analytical techniques are critical for structural elucidation and quality control?

  • Methodological Answer :
  • 1H/13C NMR : Confirms the presence of furan (δ 6.3–7.4 ppm for protons) and piperazine (δ 2.5–3.5 ppm for N–CH2 groups) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtained (e.g., via slow evaporation in methanol) .
  • HPLC-MS : Validates molecular weight ([M+H]+ expected for C10H14Cl2N2O2: 289.04) and detects impurities .

Advanced Research Questions

Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vivo studies) by increasing polarity. Stability is assessed via:
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperature (typical range: 150–200°C for similar salts) .
  • Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity (critical for storage; salt forms may absorb moisture >80% RH) .
  • Comparative Solubility Data :
FormSolubility in H2O (mg/mL)Stability (25°C, 1 yr)
Free Base≤5Degrades ≥40%
Dihydrochloride≥50Stable (≤5% degradation)

Q. What strategies resolve contradictions in reported biological activity data for piperazine-furan hybrids?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values in receptor assays) may arise from:
  • Purity Variability : Re-synthesize compounds using standardized protocols .
  • Assay Conditions : Validate using positive controls (e.g., histamine H3 receptor antagonists for inverse agonism studies) .
  • Orthogonal Assays : Cross-verify receptor binding (SPR) with functional assays (cAMP modulation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., CNS receptors)?

  • Methodological Answer :
  • Piperazine Modifications : Introduce substituents (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration. Monitor logP changes via HPLC-derived hydrophobicity indices .
  • Furan Ring Alternatives : Replace furan with thiophene or pyridine to assess selectivity (e.g., reduced off-target effects observed in SARS-CoV-2 Mpro inhibition studies) .
  • Key SAR Findings :
ModificationBiological ImpactReference
Furan → Thiophene↑ Protease inhibition (IC50: 0.8 μM → 0.2 μM)
Piperazine N-methylation↓ H3 receptor binding (Ki: 12 nM → 450 nM)

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in nonpolar solvents?

  • Methodological Answer : Discrepancies often stem from:
  • Crystallinity Differences : Amorphous vs. crystalline forms (characterize via XRD) .
  • Solution pH : Dihydrochloride salts may protonate in DMSO, altering apparent solubility. Use saturated shake-flask assays at controlled pH .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmosphere (N2 vs. air), as oxygen-sensitive intermediates (e.g., free radicals) may form .
  • Biological Assay Design : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific activity from nonspecific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

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